9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate is a compound with the molecular formula C21H25N2O2 and a molecular weight of 339.43 g/mol. It features a fluorenyl group attached to a carbamate moiety, which is further linked to a 4-aminocyclohexyl substituent. This structure imparts unique properties that make it of interest in various fields, including medicinal chemistry and pharmacology. The compound has been identified as having potential biological activity, particularly in relation to its interactions with certain enzymes and receptors in the body .
These reactions can be exploited in synthetic pathways to modify the compound for specific applications .
Research indicates that 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate exhibits significant biological activity. Notably, it has been studied for its role as an inhibitor of various cytochrome P450 enzymes, specifically CYP2C9, CYP2D6, and CYP3A4. This inhibition may have implications for drug metabolism and pharmacokinetics . Additionally, its structural characteristics suggest potential interactions with biological targets that could lead to therapeutic effects.
The synthesis of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate typically involves several steps:
Specific reaction conditions and reagents can vary depending on the desired yield and purity .
This compound has potential applications in:
Interaction studies have shown that 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate interacts with various biological macromolecules. Notably, its role as an inhibitor of cytochrome P450 enzymes suggests it could affect the metabolism of other drugs when co-administered. Such interactions are crucial for understanding drug-drug interactions and optimizing therapeutic regimens .
Several compounds share structural similarities with 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate. Below is a comparison highlighting their uniqueness:
The unique combination of the fluorenyl structure and cyclohexyl amine moiety in 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate sets it apart from these similar compounds, particularly in terms of its potential pharmacological effects and metabolic interactions .
The discovery of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate is rooted in the broader development of Fmoc chemistry, which revolutionized peptide synthesis. The Fmoc group, introduced by Louis A. Carpino in the 1970s, emerged as a base-labile protecting group for amines, offering advantages over earlier acid-labile alternatives like the tert-butoxycarbonyl (Boc) group. This compound represents a structural variant of Fmoc-protected amines, where the aromatic amine commonly seen in early Fmoc derivatives (e.g., 4-aminophenyl) is replaced with a 4-aminocyclohexyl group.
The synthesis of cyclohexylamine-derived Fmoc carbamates, including this compound, was driven by the need for sterically and electronically diverse protecting groups. Such modifications aim to optimize solubility, stability, and deprotection kinetics in complex peptide syntheses. The compound’s CAS registry number (672310-17-7) and molecular formula (C21H25ClN2O2) were first cataloged in the early 2000s, aligning with advancements in combinatorial chemistry.
9H-Fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate belongs to the carbamate class, characterized by a carbonyl group linked to an amine via an oxygen atom. Its IUPAC name reflects three key components:
Table 1: Comparative Structural Analysis of Fmoc-Protected Amines
This compound occupies a niche within the Fmoc family due to its aliphatic cyclohexylamine core. Unlike aromatic Fmoc derivatives (e.g., phenyl or benzyl amines), the cyclohexyl group introduces:
Its development parallels innovations in Fmoc chemistry, such as the introduction of Bsmoc (bis(2-methoxyethyl)carbamate) and Dmcp (2,6-dimethylcyclopentyl) groups, which prioritize orthogonal deprotection or crystallinity.
The synthesis of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate follows classic Fmoc protection strategies, optimized for aliphatic amines:
Table 2: Synthetic Routes for Fmoc-Protected Cyclohexylamines
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Fmoc-Cl + DIPEA | DCM | 0–25 | 85–92 | |
| Fmoc-OSu + DMAP | THF | 25 | 78 |
Challenges in synthesizing cyclohexylamine derivatives include steric hindrance during carbamate formation and the need for stringent moisture control to prevent premature Fmoc deprotection.
9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate represents a bifunctional organic compound characterized by its distinctive fluorenylmethyl protective group and aminocyclohexyl moiety connected through a carbamate linkage [3]. The molecular formula C₂₁H₂₄N₂O₂ corresponds to a molecular weight of 336.4 grams per mole, establishing its classification as a medium-sized organic molecule with significant structural complexity [3].
The compound's architecture consists of three primary structural domains: the fluorenyl ring system, the carbamate functional group, and the substituted cyclohexyl ring [3]. The fluorenyl moiety adopts a nearly planar configuration, with the two benzene rings fused to the central five-membered ring maintaining minimal deviation from coplanarity [22]. Spectroscopic analysis reveals distinct proton signals in the aromatic region between δ 7.2-7.8 parts per million, characteristic of the fluorenyl aromatic system [3].
The carbamate linkage serves as the critical connecting element between the fluorenyl and cyclohexyl components [20]. This functional group exhibits characteristic conformational preferences, with the carbamate nitrogen adopting a pyramidal geometry due to partial double-bond character arising from resonance delocalization [20]. The carbonyl carbon displays typical electrophilic character, as evidenced by its chemical shift position and reactivity patterns [25].
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 336.4 g/mol | Calculated |
| Molecular Formula | C₂₁H₂₄N₂O₂ | Elemental Analysis |
| Fluorenyl C-H signals | δ 7.2-7.8 ppm | ¹H Nuclear Magnetic Resonance |
| Cyclohexyl signals | δ 1.2-2.1 ppm | ¹H Nuclear Magnetic Resonance |
| Carbonyl stretch | ~1660 cm⁻¹ | Infrared Spectroscopy |
The spatial arrangement of atoms within the molecule demonstrates significant three-dimensional complexity [29]. The fluorenyl system maintains its characteristic butterfly-like configuration, while the cyclohexyl ring adopts chair conformations that influence the overall molecular geometry [14]. The carbamate nitrogen exhibits restricted rotation due to partial double-bond character, leading to distinct conformational isomers observable through nuclear magnetic resonance spectroscopy [20].
The cyclohexyl ring in 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate exhibits distinct stereochemical configurations depending on the relative positions of the amino and carbamate substituents [9]. The trans isomer, where substituents occupy opposite faces of the cyclohexyl ring, demonstrates enhanced thermodynamic stability compared to the cis configuration [13].
Crystallographic data reveals that the trans-4-aminocyclohexyl derivative adopts a more favorable energy state due to reduced steric hindrance between substituents [2] [8]. In the trans configuration, both the amino group and the carbamate nitrogen can occupy equatorial positions simultaneously, minimizing unfavorable axial interactions [9] [14]. This arrangement results in a more extended molecular conformation with reduced intramolecular strain [15].
The cis isomer presents significant conformational challenges due to the proximal positioning of bulky substituents on the same face of the cyclohexyl ring [9]. When both substituents attempt to adopt equatorial positions, severe steric clashes occur, forcing one or both groups into less favorable axial orientations [14]. This geometric constraint results in elevated conformational energy and reduced thermodynamic stability .
| Isomer Type | Relative Energy | Preferred Conformation | Steric Interactions |
|---|---|---|---|
| Trans | Lower (more stable) | Both substituents equatorial | Minimal |
| Cis | Higher (less stable) | Mixed axial/equatorial | Significant |
Conformational analysis demonstrates that the trans isomer exhibits superior stability margins of approximately 2-4 kilocalories per mole relative to the cis counterpart [15]. This energy difference becomes particularly pronounced when considering the bulky fluorenylmethyl carbamate substituent, which demands significant spatial accommodation [20].
The chair-chair interconversion process affects both isomers differently [14] [15]. For the trans isomer, ring flipping converts equatorial substituents to axial positions and vice versa, but maintains the trans relationship [15]. However, the energy barrier for this process becomes elevated due to the necessity of passing through conformations where large substituents occupy unfavorable axial positions [14].
Industrial synthesis typically favors formation of the trans isomer through kinetic and thermodynamic control mechanisms [13]. The enhanced stability and reduced steric strain of the trans configuration make it the preferred product in most synthetic approaches [13].
The conformational behavior of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate involves complex dynamic processes influenced by multiple rotational degrees of freedom [14] [20]. The cyclohexyl ring undergoes rapid chair-chair interconversion with an energy barrier of approximately 45 kilojoules per mole, facilitating conformational equilibration at ambient temperatures [14] [15].
The carbamate functional group introduces additional conformational complexity through restricted rotation around the carbon-nitrogen bond [20]. This restriction arises from partial double-bond character resulting from resonance delocalization between the nitrogen lone pair and the carbonyl system [20]. The rotational barrier typically ranges from 60-80 kilojoules per mole, significantly higher than simple carbon-carbon single bonds [20].
Energy landscape analysis reveals multiple conformational minima separated by distinct transition states [39] [42]. The global minimum corresponds to the trans-diequatorial arrangement where both the amino group and carbamate substituent occupy equatorial positions on the cyclohexyl ring [14] [15]. Local minima exist for alternative conformations, including axial arrangements and intermediate chair-boat conformations [16].
| Conformational State | Relative Energy (kJ/mol) | Population at 298K (%) |
|---|---|---|
| Trans-diequatorial | 0.0 | 85-90 |
| Trans-diaxial | 12-16 | 8-12 |
| Boat conformations | 20-25 | 1-3 |
| Twist conformations | 18-22 | 2-4 |
Molecular dynamics simulations demonstrate that conformational interconversion occurs on timescales ranging from picoseconds to nanoseconds [18] [43]. The fluorenyl moiety remains relatively rigid during these processes, serving as a conformational anchor that influences the overall molecular flexibility [22]. The carbamate linkage exhibits slower dynamics due to its higher rotational barrier [20].
Temperature-dependent studies reveal increased conformational sampling at elevated temperatures [19] [29]. At physiological temperatures, the molecule samples multiple conformational states, with rapid equilibration between chair conformations and slower interconversion between carbamate rotamers [20]. This dynamic behavior significantly influences the compound's physical and chemical properties [29].
The solvent environment substantially affects conformational preferences [19] [20]. Polar solvents stabilize conformations that maximize dipole-dipole interactions, while nonpolar environments favor conformations that minimize molecular surface area [19]. These solvent effects can shift conformational equilibria by several kilocalories per mole [29].
Crystallographic analysis of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate reveals a triclinic crystal system with space group symmetry characteristic of organic carbamate compounds [21] [32]. The solid-state structure demonstrates intermolecular hydrogen bonding networks that stabilize the crystalline lattice [32] [33].
The fluorenyl ring system adopts a nearly planar configuration in the solid state, with minimal deviation from coplanarity between the fused benzene rings [21] [35]. This planarity facilitates efficient molecular packing through π-π stacking interactions between adjacent fluorenyl units [32]. The average interplanar distance between stacked fluorenyl systems measures approximately 3.4-3.6 Angstroms, consistent with typical aromatic stacking geometries [35].
Hydrogen bonding patterns play a crucial role in determining the solid-state architecture [32] [36]. The amino group participates in intermolecular hydrogen bonds with carbamate oxygen atoms from neighboring molecules, creating extended networks throughout the crystal structure [33]. These interactions typically exhibit donor-acceptor distances ranging from 2.8 to 3.2 Angstroms [32].
| Crystallographic Parameter | Value | Measurement Method |
|---|---|---|
| Crystal System | Triclinic | X-ray Diffraction |
| Space Group | P-1 | Structural Analysis |
| Fluorenyl Planarity | <2° deviation | Bond Angle Analysis |
| Hydrogen Bond Distance | 2.8-3.2 Å | Structural Refinement |
| π-π Stacking Distance | 3.4-3.6 Å | Intermolecular Analysis |
The cyclohexyl ring maintains its chair conformation in the crystalline state, with the trans configuration predominating [33] [36]. This preference reflects the thermodynamic stability advantage of the trans isomer discussed in previous sections . The amino substituent adopts an equatorial orientation, minimizing steric interactions with the carbamate group [14].
Thermal analysis reveals distinct phase transition behaviors [33]. The compound exhibits a sharp melting point, indicating good crystalline order and strong intermolecular interactions [21]. Variable-temperature crystallographic studies demonstrate minimal structural changes upon heating, suggesting robust hydrogen bonding networks that maintain structural integrity across a broad temperature range [33].
Solid-state nuclear magnetic resonance spectroscopy provides complementary structural information [32] [34]. Carbon-13 cross-polarization magic angle spinning experiments reveal distinct chemical environments for crystallographically inequivalent carbon atoms [32]. The fluorenyl carbons exhibit characteristic aromatic chemical shifts, while the cyclohexyl carbons show expected aliphatic resonances [34].
The packing efficiency in the crystal structure approaches optimal values for organic compounds of similar size and complexity [35] [36]. This efficient packing contributes to the compound's stability and influences its physical properties such as density and mechanical strength [21].
Density functional theory calculations provide detailed insights into the conformational preferences of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate [25] [27]. The B3LYP functional with 6-311+G** basis sets accurately reproduces experimental structural parameters while revealing electronic structure details [25] [26].
Quantum chemical calculations confirm the thermodynamic preference for trans-diequatorial conformations [25] [30]. The computed energy difference between trans and cis isomers ranges from 8-12 kilocalories per mole, consistent with experimental observations [26] [41]. These calculations account for both steric and electronic effects contributing to conformational stability [25].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the fluorenyl π-system and amino nitrogen [25]. The lowest unoccupied molecular orbital exhibits significant contribution from the carbamate carbonyl carbon, indicating potential electrophilic reactivity at this site [25]. These electronic distributions influence the compound's chemical behavior and intermolecular interactions [26].
| Computational Parameter | Value | Calculation Level |
|---|---|---|
| Trans-Cis Energy Gap | 8-12 kcal/mol | B3LYP/6-311+G** |
| Carbamate Rotation Barrier | 65-75 kcal/mol | Density Functional Theory |
| Dipole Moment | 3.2-3.8 Debye | Ab Initio |
| Ionization Potential | 7.8-8.2 eV | Time-Dependent Density Functional Theory |
Conformational searching algorithms identify multiple local minima on the potential energy surface [39] [40]. Monte Carlo and molecular dynamics approaches sample conformational space systematically, revealing the relative populations of different conformational states [39] [43]. These studies confirm the dominance of chair conformations for the cyclohexyl ring and highlight the importance of carbamate rotamer preferences [20].
Solvation effects significantly modify conformational energetics [25] [29]. Polarizable continuum model calculations demonstrate that polar solvents stabilize conformations with enhanced dipole moments [26]. This stabilization can shift conformational equilibria by 2-4 kilocalories per mole depending on solvent polarity [29].
Vibrational frequency calculations validate optimized geometries and provide thermodynamic corrections [25] [41]. Zero-point energy corrections and thermal contributions modify relative conformational energies, particularly at elevated temperatures [30]. These corrections ensure accurate prediction of temperature-dependent conformational populations [41].
The computational results demonstrate excellent agreement with experimental nuclear magnetic resonance chemical shifts when appropriate conformational averaging is applied [43]. This agreement validates the computational models and confirms the accuracy of predicted conformational preferences [26] [43].
9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate exhibits distinctive solubility characteristics that reflect its structural features and moderate lipophilicity. The compound possesses an estimated logarithmic partition coefficient (LogP) of 2.8, indicating moderate lipophilicity that significantly influences its solubility behavior across different solvent systems [1].
The compound demonstrates excellent solubility in polar organic solvents, particularly dimethylformamide and dichloromethane, which are commonly employed in synthetic organic chemistry applications [1]. This enhanced solubility in organic solvents can be attributed to the presence of the fluorenylmethyl moiety, which contributes to the overall hydrophobic character of the molecule while maintaining sufficient polar functionality through the carbamate linkage.
In aqueous systems, the compound exhibits limited solubility due to its moderate lipophilic nature. The solubility profile is further influenced by the presence of the 4-aminocyclohexyl group, which can participate in hydrogen bonding interactions with protic solvents, albeit to a limited extent given the overall molecular architecture. The hydrochloride salt form of the compound (molecular weight 372.89 g/mol) demonstrates enhanced water solubility compared to the free base form, a characteristic commonly observed in amine-containing pharmaceutical compounds [2] [3].
| Solvent System | Solubility Classification | Contributing Factors |
|---|---|---|
| Dimethylformamide | Excellent | Polar aprotic solvent compatibility |
| Dichloromethane | Excellent | Moderate polarity matching |
| Methanol | Good | Hydrogen bonding capability |
| Water | Limited | Moderate lipophilicity (LogP 2.8) |
| Hexane | Poor | Insufficient polarity |
The thermal stability of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate is characteristic of carbamate-containing compounds, with decomposition typically occurring within the temperature range of 200-300°C under inert atmospheric conditions [4] [5]. The compound exhibits good thermal stability under normal storage and handling conditions, with recommended storage temperatures ranging from 2-8°C under inert atmosphere to prevent oxidative degradation [2] [6].
Thermogravimetric analysis of similar carbamate compounds indicates that initial decomposition occurs through cleavage of the carbamate bond, leading to the formation of the corresponding amine and carbon dioxide as primary decomposition products [7]. The fluorenylmethyl protecting group typically exhibits thermal stability up to approximately 250°C, after which elimination reactions become favorable [8].
The phase behavior of the compound at ambient conditions indicates a solid crystalline state with a melting point expected to be in the range of 150-200°C, consistent with similar fluorenylmethyl carbamate derivatives. The compound demonstrates stability under standard laboratory conditions when stored appropriately, with minimal degradation observed over extended periods when maintained under inert atmosphere [2] [9].
The spectroscopic profile of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate exhibits distinctive features that enable structural identification and purity assessment. Infrared spectroscopy reveals characteristic absorption bands that correspond to the major functional groups present in the molecule.
The carbonyl stretching vibration of the carbamate group appears as a strong, sharp absorption in the range of 1740-1720 cm⁻¹, consistent with the electron-withdrawing nature of the fluorenylmethyl substituent [10] [11]. The nitrogen-hydrogen stretching vibrations of the carbamate group are observed in the region of 3350-3300 cm⁻¹, appearing as a medium-intensity band [12] [13].
The primary amine functionality of the cyclohexyl ring system contributes two distinct nitrogen-hydrogen stretching absorptions: an asymmetric stretch at 3400-3300 cm⁻¹ and a symmetric stretch at 3330-3250 cm⁻¹ [13]. These bands are typically weaker and sharper than corresponding alcohol hydroxyl stretches that appear in similar frequency ranges.
Aromatic carbon-hydrogen stretching vibrations from the fluorenyl ring system appear in the characteristic region of 3100-3000 cm⁻¹, while aliphatic carbon-hydrogen stretching from the cyclohexyl ring occurs in the range of 2960-2850 cm⁻¹ [12] [14]. The cyclohexyl ring contributes a characteristic carbon-hydrogen bending vibration at approximately 1450 cm⁻¹ [15] [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information, with fluorenyl aromatic protons appearing as multiplets in the range of δ 7.2-7.8 ppm, while cyclohexyl protons are observed in the upfield region of δ 1.2-2.1 ppm [1]. The compound exhibits characteristic ultraviolet absorption at approximately 254 nm, typical for fluorenyl-containing compounds, which enables monitoring during synthetic procedures and purification processes [17] [18].
| Spectroscopic Technique | Characteristic Feature | Frequency/Chemical Shift |
|---|---|---|
| Infrared | Carbamate C=O stretch | 1740-1720 cm⁻¹ |
| Infrared | Carbamate N-H stretch | 3350-3300 cm⁻¹ |
| Infrared | Amine N-H₂ stretch | 3400-3300, 3330-3250 cm⁻¹ |
| ¹H NMR | Fluorenyl aromatic protons | δ 7.2-7.8 ppm |
| ¹H NMR | Cyclohexyl protons | δ 1.2-2.1 ppm |
| UV-Vis | Fluorenyl absorption | 254 nm |
The acid-base properties of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate are primarily determined by the presence of the primary amine functionality in the cyclohexyl ring system. The compound exhibits basic characteristics due to the electron-donating nature of the 4-aminocyclohexyl substituent, with the nitrogen atom capable of accepting protons under acidic conditions.
The pKa value of the primary amine group is estimated to be in the range of 9.5-10.5, consistent with aliphatic primary amines [19]. This basicity is somewhat attenuated by the electron-withdrawing influence of the carbamate group, which reduces the electron density at the amine nitrogen through inductive effects. The carbamate nitrogen itself exhibits significantly lower basicity due to resonance stabilization with the carbonyl group, with an estimated pKa value below 1.
The compound demonstrates excellent stability under acidic conditions, with minimal degradation observed after 24 hours of exposure to pH 1.0 solutions at 37°C [19]. This acid stability is characteristic of carbamate protecting groups and contributes to their utility in synthetic applications where acidic conditions may be encountered.
Under physiological pH conditions (pH 7.4), the compound exhibits moderate stability with some degradation observed after extended exposure periods [19]. The degradation mechanism likely involves nucleophilic attack by hydroxide ions on the carbamate carbonyl carbon, leading to hydrolysis of the carbamate bond and formation of the corresponding amine and carbon dioxide.